molecular formula C7H13NO3 B13581300 rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate

rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B13581300
M. Wt: 159.18 g/mol
InChI Key: MBSKYHMHHOPMFX-RITPCOANSA-N
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Description

rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxolane ring, an aminomethyl group, and a carboxylate group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: Aminomethylation can be performed using reagents such as formaldehyde and ammonia or amines.

    Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate: can be compared with other oxolane derivatives, aminomethyl compounds, and carboxylates.

  • Examples include methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate , ethyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate , and propyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1

InChI Key

MBSKYHMHHOPMFX-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)CN

Canonical SMILES

COC(=O)C1CCC(O1)CN

Origin of Product

United States

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